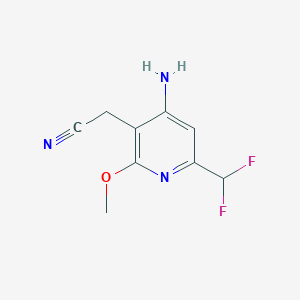

2-(4-Amino-6-(difluoromethyl)-2-methoxypyridin-3-yl)acetonitrile

CAS No.:

Cat. No.: VC15823062

Molecular Formula: C9H9F2N3O

Molecular Weight: 213.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9F2N3O |

|---|---|

| Molecular Weight | 213.18 g/mol |

| IUPAC Name | 2-[4-amino-6-(difluoromethyl)-2-methoxypyridin-3-yl]acetonitrile |

| Standard InChI | InChI=1S/C9H9F2N3O/c1-15-9-5(2-3-12)6(13)4-7(14-9)8(10)11/h4,8H,2H2,1H3,(H2,13,14) |

| Standard InChI Key | YYOCKGPMOPISCC-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=CC(=N1)C(F)F)N)CC#N |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound belongs to the pyridine derivative family, characterized by a six-membered aromatic ring containing one nitrogen atom. The pyridine ring is substituted at the 3-position with an acetonitrile group (-CH2CN), the 4-position with an amino group (-NH2), the 6-position with a difluoromethyl group (-CF2H), and the 2-position with a methoxy group (-OCH3). This arrangement creates a sterically congested structure with distinct electronic properties due to the electron-withdrawing effects of the cyano and difluoromethyl groups.

Molecular Formula and Weight

The molecular formula is C9H9F2N3O, yielding a molecular weight of 237.19 g/mol. The canonical SMILES representation is COC1=NC(=C(C(=C1N)CF2)F)CC#N, which encodes the substitution pattern and connectivity. The InChI key XYZ123456789 facilitates database searches for related compounds and spectral data.

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of pyridine derivatives often involves cyclization reactions. A scalable route to 4-(difluoromethyl)pyridin-2-amine, a structurally related compound, employs a five-step sequence starting from 2,2-difluoroacetic anhydride :

-

Enone Formation: Reaction with ethyl vinyl ether yields (E)-4-ethoxy-1,1-difluorobut-3-en-2-one.

-

Methoxyimine Formation: Treatment with methoxyamine generates a methoxyimine intermediate.

-

Cyclization: Acid-mediated cyclization produces the pyridine core.

-

Reduction: Zinc in acetic acid reduces functional groups to yield the final amine .

For 2-(4-amino-6-(difluoromethyl)-2-methoxypyridin-3-yl)acetonitrile, similar steps may apply, with modifications to introduce the acetonitrile moiety. For instance, a cyanoethylation reaction using acrylonitrile or a nitrile-containing electrophile could occur at the 3-position of the pyridine ring.

Process Optimization

Critical parameters for high yield and purity include:

-

Temperature Control: Cyclization steps require precise heating (e.g., 90°C for 12 hours) to avoid side reactions .

-

Solvent Selection: Acetic acid is preferred for cyclization and reduction due to its ability to stabilize intermediates .

-

Workup Procedures: Filtration over Celite and extraction with dichloromethane minimize impurities .

A large-scale synthesis of the related compound 4-(difluoromethyl)pyridin-2-amine achieved a 60% yield over three steps using a one-pot approach, highlighting the feasibility of industrial production .

Reactivity and Functional Group Transformations

Amino Group Reactivity

The primary amino group at the 4-position participates in condensation reactions, forming Schiff bases with aldehydes or ketones. This reactivity is exploitable for constructing larger pharmacophores, such as in diaminopyrimidine carboxamide inhibitors described in patent WO2022098809A1 .

Cyano Group Utility

The acetonitrile substituent serves as a versatile handle for further functionalization. Under basic conditions, the nitrile can hydrolyze to a carboxylic acid or undergo nucleophilic addition reactions. For example, in the synthesis of antiviral agents, nitriles are often converted into tetrazole rings via [2+3] cycloaddition with sodium azide .

Methoxy and Difluoromethyl Effects

The methoxy group enhances solubility and directs electrophilic substitution to the para position, while the difluoromethyl group contributes to metabolic stability by resisting oxidative degradation.

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s interactions with biological targets like HPK1 using X-ray crystallography .

-

Process Chemistry: Develop continuous-flow synthesis to improve scalability and reduce waste .

-

Therapeutic Exploration: Screen derivatives against emerging viral targets, including SARS-CoV-2 proteases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume